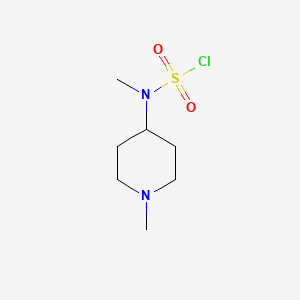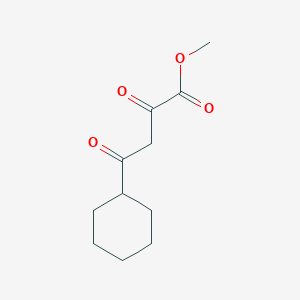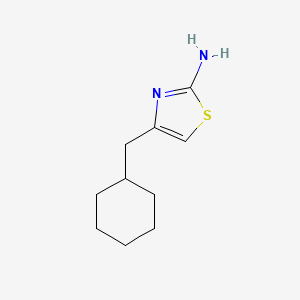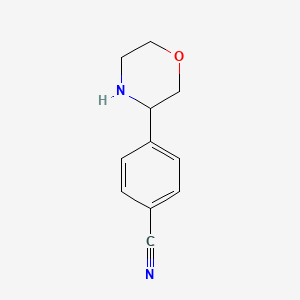
3-(3-Chloro-4-fluorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-fluorophenyl)piperidine is a chemical compound that belongs to the class of phenylpiperidines. It is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorophenyl group.
Vorbereitungsmethoden
The synthesis of 3-(3-Chloro-4-fluorophenyl)piperidine typically involves the reaction of 3-chloro-4-fluoroaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-(3-Chloro-4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents like ethanol or toluene. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted phenylpiperidines .
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-fluorophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
3-(3-Chloro-4-fluorophenyl)piperidine can be compared with other phenylpiperidine derivatives, such as:
1-(3-Chloro-4-fluorophenyl)piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.
3-Chloro-4-fluorophenylpiperazine: Another phenylpiperazine derivative with similar substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and binding properties .
Eigenschaften
CAS-Nummer |
1044768-68-4 |
|---|---|
Molekularformel |
C11H13ClFN |
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
3-(3-chloro-4-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-6-8(3-4-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI-Schlüssel |
CTYSRALMWGTHAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)




![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)



![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)




